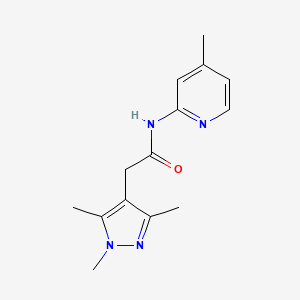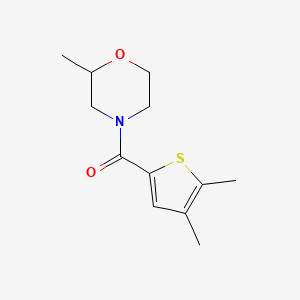![molecular formula C15H15ClN2O B7508997 N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as DMCM, is a pyridine derivative that has been extensively studied for its potential use as an anxiolytic drug. DMCM has been found to exhibit anxiogenic effects, meaning that it induces anxiety-like behavior in animals and humans. However, despite its anxiogenic properties, DMCM has also been found to have therapeutic potential in the treatment of anxiety disorders.
Mécanisme D'action
DMCM acts by selectively binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the anxiogenic effects of DMCM, as well as its potential therapeutic effects in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
DMCM has been found to have a number of biochemical and physiological effects, including the induction of anxiety-like behavior in animals and humans. DMCM has also been found to increase the levels of corticotropin-releasing hormone (CRH) in the hypothalamus, which is a key regulator of the stress response. DMCM has also been found to increase the levels of the stress hormone cortisol in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DMCM has several advantages for use in lab experiments, including its selective activation of the GABA-A receptor and its ability to induce anxiety-like behavior in animals and humans. However, DMCM also has several limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several potential future directions for research on DMCM, including the development of novel anxiolytic drugs based on its structure and mechanism of action. Additionally, further research is needed to better understand the neurobiology of anxiety and the role of GABA-A receptors in the regulation of anxiety-related behavior. Finally, future studies could investigate the potential therapeutic effects of DMCM in the treatment of anxiety disorders.
Méthodes De Synthèse
DMCM can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxylic acid, followed by N-methylation of the resulting carboxamide. Other methods include the reaction of 3-chlorobenzyl chloride with 2,6-dimethylpyridine-4-carboxamide, or the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxamide followed by N-alkylation.
Applications De Recherche Scientifique
DMCM has been extensively studied for its anxiogenic properties, and has been used as a tool to study the neurobiology of anxiety. DMCM has been found to selectively activate the GABA-A receptor, which is the primary target of many anxiolytic drugs. DMCM has also been used to study the role of GABA-A receptors in the regulation of anxiety-related behavior.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-8-14(17-11)15(19)18(2)10-12-6-4-7-13(16)9-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWNYUOZMNVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)


![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)
